molecular formula C24H25N5 B2567312 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE CAS No. 900899-54-9

1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE

Cat. No.: B2567312
CAS No.: 900899-54-9
M. Wt: 383.499
InChI Key: JNDZAEIUCIVEMQ-UHFFFAOYSA-N
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Description

1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a piperazine ring, and it features various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 4-phenylpiperazine and a suitable aldehyde under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity and influence various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-PHENYLPIPERAZINE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-18-8-10-20(11-9-18)22-17-25-29-23(16-19(2)26-24(22)29)28-14-12-27(13-15-28)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDZAEIUCIVEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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